1-Bromo-3,5-dimethylbenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-Bromo-3,5-dimethylbenzene and its derivatives often involves bromination reactions under radical conditions. One study demonstrated the bromination of 1,4-dimethoxy-2,3-dimethylbenzene to yield a compound closely related to 1-Bromo-3,5-dimethylbenzene, indicating the general approach to synthesizing bromo-substituted benzene derivatives (Hammershøj et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds shows that bromination can significantly affect the crystal packing and intermolecular interactions within the structure. For instance, in the case of methyl 3,5-dimethylbenzoate derivatives, bromomethyl substituents contribute to the formation of molecular dimers and two-dimensional aggregates, illustrating the impact of bromination on molecular assembly and structure (Ebersbach et al., 2022).
Chemical Reactions and Properties
1-Bromo-3,5-dimethylbenzene participates in various chemical reactions, leveraging its bromo and methyl groups for further functionalization. The presence of bromine allows for nucleophilic substitution reactions, enabling the synthesis of a wide range of chemical products. For example, the compound can undergo reactions to introduce sulfur-functionalized quinone derivatives, highlighting its versatility in organic synthesis (Aitken et al., 2016).
Physical Properties Analysis
The physical properties of 1-Bromo-3,5-dimethylbenzene, such as melting point, boiling point, and solubility, are influenced by its molecular structure. While specific data on 1-Bromo-3,5-dimethylbenzene is not detailed in the studies retrieved, it's understood that the presence of bromine and methyl groups would affect its physical state, volatility, and interaction with solvents, contributing to its application in various chemical contexts.
Chemical Properties Analysis
The chemical properties of 1-Bromo-3,5-dimethylbenzene, including reactivity with nucleophiles, electrophiles, and participation in radical reactions, underscore its utility in organic synthesis. Its ability to undergo further functionalization makes it a valuable intermediate in the synthesis of complex organic molecules. Studies on related brominated compounds provide insight into the reactivity patterns that can be expected from 1-Bromo-3,5-dimethylbenzene (Saeed et al., 2024).
Scientific Research Applications
Application 1: Synthesis of Substituted 2,2′-bis(diphenylphosphanylmethyl)-1,1′-binaphthyl Derivatives
- Summary of the Application : 1-Bromo-3,5-dimethylbenzene is used in the synthesis of substituted 2,2′-bis(diphenylphosphanylmethyl)-1,1′-binaphthyl derivatives .
Application 2: Thermophysical Property Data
- Summary of the Application : The thermophysical properties of 1-Bromo-3,5-dimethylbenzene have been critically evaluated .
Application 3: Synthesis of o-tolyl-3,5-xylyl ether
- Summary of the Application : 1-Bromo-3,5-dimethylbenzene is used in the synthesis of o-tolyl-3,5-xylyl ether .
Application 5: Synthesis of o-tolyl-3,5-xylyl ether
- Summary of the Application : 1-Bromo-3,5-dimethylbenzene is used in the palladium catalyzed carbon-oxygen coupling with o-cresol and potassium hydroxide to produce o-tolyl-3,5-xylyl ether .
Application 6: Synthesis of bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium (IV)dichloride
Safety And Hazards
properties
IUPAC Name |
1-bromo-3,5-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFRTSBQRLSJHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204142 | |
Record name | Benzene, 1-bromo-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,5-dimethylbenzene | |
CAS RN |
556-96-7 | |
Record name | Benzene, 1-bromo-3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3,5-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.